无名

描述

NoName is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been found to possess unique properties that make it a promising candidate for the development of new drugs. In

科学研究应用

智能手机位置识别和交通方式识别

研究人员开发了一种生成对抗网络 (GAN) 方法,用于识别智能手机运动传感器数据的交通方式。该技术由无名团队在萨塞克斯 - 华为运动交通识别挑战赛中使用,它识别智能手机在身体上的位置,并针对该位置训练特定模型。该模型在验证数据上实现了 0.95 的性能,证明了其在交通方式识别中的有效性以及在智能移动解决方案中的潜在应用 (Günthermann、Simpson 和 Roggen,2020)。

一氧化氮的 ExoMol 分子线表

ExoMol 项目为一氧化氮创建了一个名为 XABC 的综合线表,涵盖了其旋转振动光谱。此列表是对之前 NOname 线表的重大更新,并提供了 NO 最低四个双重态的详细数据。它对于分析地球和其他行星上的大气 NO 特别有用,为大气科学家和天文学家提供了宝贵的见解 (Qu、Yurchenko 和 Tennyson,2021)。

COVID-19 峰值和波形可视化

一项研究利用透明的方法,对全球各地记录的 COVID-19 病例波形提供了全面的视图。该研究成果是一个 Shiny 应用程序,允许交互式地探索数据图表,显示 150 多个地点的峰值大小和波数。这项研究有助于了解疫情的进展,可能对公共卫生规划和应对措施有价值 (Dayal,2021)。

当代甘美兰音乐

一项研究重点关注在当代甘美兰音乐中使用“laras”(音调系统),分析作曲家如何将传统元素与现代技术相结合。该研究展示了音调系统“garap”(诠释)的两个方向:限制音调以构建声音和通过混合其他音调来扩展音调以创造新的印象。这项研究提供了对传统和现代音乐元素融合的见解 (Gunawan、Milyartini 和 Masunah,2022)。

道路基础设施选址适宜性分析

在巴布亚新几内亚的山区地形中进行的一项研究利用 GIS 和多准则评估技术开发了一个道路连通性的选址适宜性模型。这项研究对于在具有挑战性地形中的基础设施开发至关重要,展示了一种评估影响道路选址适宜性的地球物理和岩土工程因素的方法 (Poi、Samanta 和 Sekac,2021)。

属性

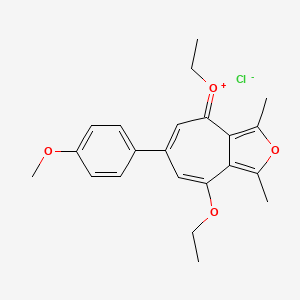

IUPAC Name |

[4-ethoxy-6-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]furan-8-ylidene]-ethyloxidanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25O4.ClH/c1-6-24-19-12-17(16-8-10-18(23-5)11-9-16)13-20(25-7-2)22-15(4)26-14(3)21(19)22;/h8-13H,6-7H2,1-5H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPIJVHLNJZIKZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=[O+]CC)C2=C(OC(=C12)C)C)C3=CC=C(C=C3)OC.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

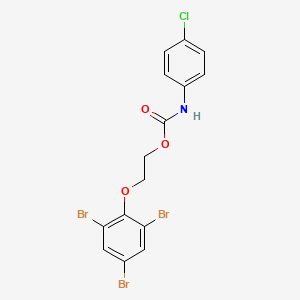

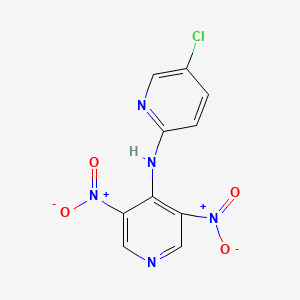

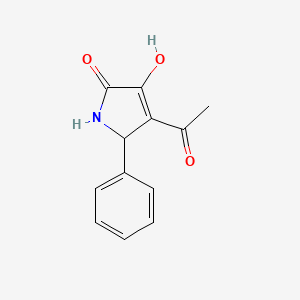

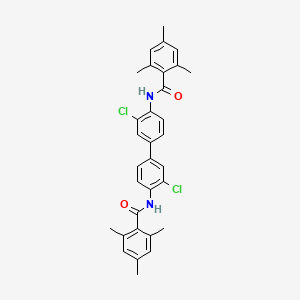

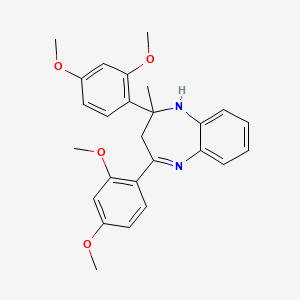

Feasible Synthetic Routes

Q & A

Q1: The study on the essential oil of Cassia mimosoides var. noname (M.) identified numerous volatile flavor components. What was the predominant class of compounds found?

A2: Phthalides were identified as the predominant class of compounds in the essential oil of Cassia mimosoides var. noname (M.) [].

Q2: One study focuses on the material design of plasma-enhanced chemical vapor deposition (PECVD) SiCH films for low-k cap layers. What is the significance of Si–C2H4–Si networks in these films?

A5: The research suggests that SiCH films with Si–C2H4–Si networks hold promise for creating low-k cap layers in ultra-large-scale integrated devices (ULSIs) []. These networks contribute to low porosity and a low dielectric constant (k-value), which are crucial for minimizing signal delay and power consumption in advanced microchips.

Q3: Several abstracts mention "Noname manuscript No." What is the significance of this term, and what can be inferred about the research areas these manuscripts belong to?

A6: The term "Noname manuscript No." likely serves as a placeholder before the manuscript is formally assigned a number by the journal during the publication process. The research areas covered by these manuscripts span diverse fields, including cardiac electromechanics [], urban planning [], computer vision and robotics [, , , , ], sensor networks [, , ], climate modeling [, ], and biochemistry [].

Q4: One paper discusses the application of applied geostatistics in reservoir modeling. What specific parameters were modeled in the study on the "NoName" oilfield?

A7: The research on the "NoName" oilfield focused on utilizing geostatistical methods to model porosity and permeability within the reservoir []. These parameters are critical for understanding fluid flow and ultimately optimizing hydrocarbon production.

Q5: A study employed molecular modeling to investigate 2,4-disubstituted imidazopyridines as anti-malarial agents. What specific molecular modeling techniques were used, and what were the key findings?

A8: This study utilized atom-based 3D-QSAR modeling, molecular docking, virtual screening, in-silico ADMET analysis, and theoretical analysis to evaluate the anti-malarial potential of 2,4-disubstituted imidazopyridines []. A statistically robust 3D-QSAR model was developed, and a specific molecule (dataset molecule 37) emerged as a promising candidate based on its docking interactions and predicted ADMET properties. Virtual screening identified five potential hits from the ZINC database, with ZINC73737443 showing favorable energy, softness, and docking scores.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-{[2-(2-fluorophenyl)-1-(4-hydroxyphenyl)-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene]methyl}benzoate](/img/structure/B5054818.png)

![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(1-naphthyl)acetamide](/img/structure/B5054822.png)

![1-[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5054836.png)

![N-[2-(methylthio)phenyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5054860.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5054869.png)

![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]isonicotinamide](/img/structure/B5054871.png)

![6-bromo-2-methyl-3-[4-nitro-3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B5054875.png)

![1-(3-methoxybenzyl)-6-oxo-N-[3-(1-pyrrolidinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5054890.png)

![N'-ethyl-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5054892.png)